![molecular formula C14H20ClNO2 B2697327 2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride CAS No. 138351-08-3](/img/structure/B2697327.png)
2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride
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Overview
Description
“2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride” is a chemical compound with the CAS Number: 138351-08-3 . It has a molecular weight of 269.77 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride” is1S/C14H19NO2.ClH/c16-12-13-6-2-3-7-14 (13)17-11-10-15-8-4-1-5-9-15;/h2-3,6-7,12H,1,4-5,8-11H2;1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 269.77 . It should be stored at room temperature .Scientific Research Applications
Catalysis and Organic Synthesis
Piperidine and its derivatives are extensively applied in catalysis and the synthesis of various organic compounds. For example, catalysis by basic carbons has been used for the preparation of dihydropyridines from benzaldehyde derivatives, highlighting the role of piperidine as a catalyst in producing pharmaceutical precursors, such as calcium channel blockers (Perozo-Rondón et al., 2006). Similarly, efficient oxidation of primary alcohols to aldehydes has been achieved using piperidinyloxy as a catalyst, showcasing the utility in selective organic transformations (Einhorn et al., 1996).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, piperidine derivatives serve as key intermediates. The synthesis of Schiff and Mannich bases of Isatin derivatives with piperidine highlights the creation of compounds with potential biological activities (Bekircan & Bektaş, 2008). Moreover, the use of piperidine in microwave-assisted synthesis of substituted 3-phenylpropionic acids from benzaldehydes demonstrates its role in rapid and efficient drug synthesis (Sharma et al., 2003).
Material Science and Polymer Chemistry
Piperidine derivatives also find applications in material science and polymer chemistry. For instance, novel copolymers of styrene with ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates were prepared using piperidine catalyzed Knoevenagel condensation, illustrating its utility in creating new polymeric materials (Kharas et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-(2-piperidin-1-ylethoxy)benzaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-12-13-6-2-3-7-14(13)17-11-10-15-8-4-1-5-9-15;/h2-3,6-7,12H,1,4-5,8-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBSEWHNJHLPDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2C=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride |
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